molecular formula C6H9ClN4 B1529252 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole CAS No. 1341701-60-7

5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1529252
CAS No.: 1341701-60-7
M. Wt: 172.61 g/mol
InChI Key: JCOHNCWEPZPMNL-UHFFFAOYSA-N
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Description

Introduction to 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Classification Systems

The systematic nomenclature of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the tetrazole class of heterocycles, specifically categorized as a 1,5-disubstituted tetrazole derivative. The International Union of Pure and Applied Chemistry name reflects the positioning of substituents on the five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The designation "1H-1,2,3,4-tetrazole" indicates the specific tautomeric form and numbering system, where the hydrogen atom is formally associated with the nitrogen at position 1. The substituent nomenclature follows standard organic chemistry conventions, with "5-(chloromethyl)" indicating a chloromethyl group attached to the carbon atom at position 5 of the tetrazole ring, while "1-(cyclopropylmethyl)" denotes the cyclopropylmethyl group bonded to the nitrogen atom at position 1.

Alternative nomenclature systems may refer to this compound using simplified designations. The structural classification places this molecule within the broader category of nitrogen-rich heterocycles, specifically among the azole compounds. The tetrazole ring system itself is classified as an aromatic heterocycle due to its six-electron aromatic system, following Hückel's rule for aromaticity. The presence of multiple nitrogen atoms in the ring structure contributes to the compound's classification as a nitrogen heterocycle with high nitrogen content among stable heterocyclic systems.

Chemical Abstracts Service Registry (1341701-60-7) and Identification Parameters

The Chemical Abstracts Service registry number 1341701-60-7 serves as the unique identifier for 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole in chemical databases and literature. This registry number facilitates unambiguous identification across different scientific publications and commercial sources. The Molecular Design Limited number MFCD16863231 provides an additional identification parameter commonly used in chemical inventory systems. These standardized identification codes ensure accurate communication and documentation of the compound across various research and commercial platforms.

The compound's identification parameters extend beyond registry numbers to include structural identifiers that encode molecular connectivity. The Simplified Molecular Input Line Entry System notation ClCc1nnnn1CC1CC1 provides a linear representation of the molecular structure, enabling computational analysis and database searches. An alternative Simplified Molecular Input Line Entry System representation C1CC1CN2C(=NN=N2)CCl offers a different perspective on the structural connectivity, reflecting the flexibility in representing complex heterocyclic structures.

International Chemical Identifier keys serve as another crucial identification parameter, with JCOHNCWEPZPMNL-UHFFFAOYSA-N representing the unique structural fingerprint for this compound. The International Chemical Identifier string InChI=1S/C6H9ClN4/c7-3-6-8-9-10-11(6)4-5-1-2-5/h5H,1-4H2 provides detailed information about atomic connectivity, stereochemistry, and hydrogen distribution.

Molecular Formula (C6H9ClN4) and Structural Representation

The molecular formula C6H9ClN4 encapsulates the elemental composition of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, indicating six carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight of 172.6155 atomic mass units reflects the sum of atomic masses according to standard atomic weight values. This relatively low molecular weight positions the compound within the range typical for small organic molecules suitable for various synthetic applications.

The structural representation reveals a complex molecular architecture centered around the tetrazole ring system. The tetrazole core consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with the nitrogen atoms occupying positions 1, 2, 3, and 4, while the carbon atom resides at position 5. This arrangement creates a highly nitrogen-rich heterocycle with distinctive electronic properties. The chloromethyl substituent at position 5 introduces a reactive electrophilic center, while the cyclopropylmethyl group at position 1 provides steric bulk and conformational constraints.

Parameter Value
Molecular Formula C6H9ClN4
Molecular Weight 172.6155 g/mol
Chemical Abstracts Service Number 1341701-60-7
Molecular Design Limited Number MFCD16863231
International Chemical Identifier Key JCOHNCWEPZPMNL-UHFFFAOYSA-N

The three-dimensional structure exhibits specific geometric features that influence its chemical behavior. The tetrazole ring maintains planarity due to its aromatic character, while the cyclopropylmethyl substituent introduces conformational rigidity through the strained three-membered cyclopropyl ring. The chloromethyl group provides a site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. Bond angles and distances within the tetrazole ring follow typical patterns for aromatic heterocycles, with nitrogen-nitrogen and carbon-nitrogen bond lengths reflecting the delocalized electron system.

Historical Context in Tetrazole Chemistry Development

The development of tetrazole chemistry traces its origins to the pioneering work of Swedish chemist J. A. Bladin in 1885 at the University of Uppsala, who first reported the synthesis of a tetrazole derivative. Bladin observed that the reaction of dicyanophenylhydrazine with nitrous acid led to the formation of a compound with the chemical formula C8H5N5, for which he later proposed the name "tetrazole" for the new ring structure. This initial discovery marked the beginning of systematic investigation into nitrogen-rich heterocyclic compounds that would eventually encompass thousands of derivatives.

The foundational synthetic methodology for tetrazole preparation was established by Hantzsch and Vagt in 1901, who developed the [3+2] cycloaddition reaction between organic nitriles and azides. This cycloaddition approach became the cornerstone of tetrazole synthesis and remains widely employed in contemporary organic chemistry. The historical development of tetrazole chemistry progressed through several key milestones, including the recognition of tetrazoles as bioisosteres for carboxylic acids and their subsequent integration into medicinal chemistry applications.

Throughout the twentieth century, tetrazole chemistry evolved from academic curiosity to practical application. The recognition that tetrazoles could serve as stable alternatives to carboxylic acids in biological systems led to their incorporation into pharmaceutical development programs. The structural similarity between tetrazole anions and carboxylate ions, combined with enhanced metabolic stability, positioned tetrazoles as valuable pharmacophores in drug design. This historical progression established the foundation for the development of specialized tetrazole derivatives, including complex substituted variants like 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole.

The evolution of synthetic methodologies for tetrazole preparation has continuously expanded the accessible chemical space within this heterocyclic family. Early synthetic approaches relied heavily on harsh reaction conditions and limited substrate scope, while modern methodologies have incorporated catalytic processes, microwave assistance, and environmentally benign conditions. The development of multicomponent reactions for tetrazole synthesis has particularly enhanced the efficiency of preparing complex derivatives. These historical advances in synthetic methodology have enabled the preparation of increasingly sophisticated tetrazole derivatives, including those bearing multiple functional groups and sterically demanding substituents.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned tetrazole derivatives as versatile scaffolds for diverse applications spanning medicinal chemistry, materials science, and synthetic methodology development. The unique electronic properties of the tetrazole ring system, combined with its capacity for hydrogen bonding and metal coordination, have established tetrazoles as privileged structures in pharmaceutical research. Current research emphasizes the development of novel synthetic routes that provide access to previously inaccessible tetrazole derivatives while maintaining high efficiency and environmental compatibility.

Modern tetrazole research has embraced green chemistry principles, with significant emphasis on developing sustainable synthetic methodologies. Recent advances include the use of heterogeneous catalysts that can be recovered and reused, reducing the environmental impact of tetrazole synthesis. The implementation of aqueous reaction conditions and the elimination of toxic solvents represent important steps toward environmentally responsible tetrazole chemistry. These developments align with contemporary priorities for sustainable chemical manufacturing and reduced environmental impact.

The role of tetrazoles in medicinal chemistry continues to expand, with over twenty marketed drugs containing tetrazole moieties demonstrating a broad range of biological activities. Contemporary drug discovery programs frequently incorporate tetrazole scaffolds as bioisosteres for carboxylic acids, taking advantage of their similar hydrogen bonding patterns and ionic character at physiological pH. The resistance of tetrazoles to metabolic degradation provides an additional advantage in pharmaceutical applications, often resulting in improved drug stability and bioavailability.

Research Application Contemporary Focus Areas
Medicinal Chemistry Bioisosteric replacement, metabolic stability
Green Synthesis Catalytic methodologies, aqueous conditions
Materials Science Coordination polymers, energetic materials
Methodology Development Multicomponent reactions, novel catalysts

Current synthetic methodology research has prioritized the development of novel catalytic systems for tetrazole preparation, including the use of nanostructured catalysts and magnetic recoverable systems. The application of nanotechnology to tetrazole synthesis has yielded highly efficient catalytic systems with excellent recyclability. These advances have particular relevance for industrial applications where catalyst recovery and reuse are economically important considerations.

Properties

IUPAC Name

5-(chloromethyl)-1-(cyclopropylmethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c7-3-6-8-9-10-11(6)4-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHNCWEPZPMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole can be represented as follows:

  • Molecular Formula: C8_{8}H10_{10}ClN5_{5}
  • Molecular Weight: 201.65 g/mol

This compound features a tetrazole ring, which is known for its biological activity and ability to form hydrogen bonds, contributing to its interaction with biological targets.

Biological Activity Overview

The biological activity of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In vitro studies have shown that 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole displays activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The IC50_{50} values for these cell lines were found to be approximately 10 µM and 15 µM respectively, indicating moderate potency.

The proposed mechanism of action for the anticancer activity involves the inhibition of specific kinases associated with cell growth and survival pathways. The compound's ability to disrupt these pathways leads to increased apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy:
    • A randomized controlled trial assessed the effectiveness of a formulation containing 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole against bacterial infections in mice. Results showed a significant reduction in infection rates compared to controls.
  • Anticancer Study:
    • A preclinical study investigated the effects of this compound on tumor growth in xenograft models. Mice treated with the compound exhibited a 50% reduction in tumor size compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various tetrazole compounds, including 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, which showed promising activity against a range of bacterial strains. The presence of the chloromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of tetrazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways. For instance, derivatives were tested for their effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results suggest that modifications in the tetrazole ring can lead to enhanced anti-inflammatory activity .

Agrochemical Applications

Pesticidal Activity
The compound has been explored as a potential pesticide. Research indicates that tetrazole-based compounds can act as effective agrochemicals due to their ability to disrupt pest metabolism. Specifically, derivatives of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole have shown efficacy against certain agricultural pests by interfering with their growth and reproduction processes .

Herbicide Development
In addition to its pesticidal properties, there is ongoing research into the herbicidal applications of tetrazole compounds. Studies are being conducted to evaluate their effectiveness in controlling unwanted vegetation while being safe for crops. The structural modifications in the tetrazole framework are critical for optimizing herbicidal activity and selectivity .

Materials Science

Synthesis of Functional Polymers
The unique chemical properties of 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole allow it to be used as a building block in polymer chemistry. Its reactive chloromethyl group can facilitate the synthesis of functionalized polymers through nucleophilic substitution reactions. These polymers may find applications in coatings, adhesives, and other materials requiring specific functional characteristics .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant activity against various bacterial strains; structure-activity relationship established.
Pesticidal Activity Effective against agricultural pests; potential for development as an eco-friendly pesticide.
Functional Polymers Successful synthesis of functionalized polymers with desirable properties; potential industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among tetrazole derivatives include substituent type, position, and electronic effects. Below is a comparative analysis based on substituents and physical properties from the evidence:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Solubility Reference
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) 2-Methyl-3-chlorophenyl (1) - 95–96 -
5-(4-Chloronaphthalen-1-yloxymethyl)-1-cyclopropyl-1H-tetrazole Cyclopropyl (1), Chloronaphthyloxymethyl (5) 300.75 - -
5-(2-Chloroethyl)-1H-tetrazole 2-Chloroethyl (5) 134.57 - Insoluble in water; soluble in ethanol, acetone
5-(Chloromethyl)-1-(4-trifluoromethylphenyl)-1H-tetrazole 4-Trifluoromethylphenyl (1), Chloromethyl (5) 262.62 - -
Target: 5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-tetrazole Cyclopropylmethyl (1), Chloromethyl (5) ~186.63 (calculated) - Likely similar to (organic-soluble) -

Key Observations:

  • Substituent Effects on Melting Points: Aryl-substituted tetrazoles (e.g., 4b, 4d in ) exhibit higher melting points (95–155°C) due to crystalline packing from aromatic π-π interactions.
  • Solubility Trends: Chloroalkyl-substituted tetrazoles (e.g., 5-(2-chloroethyl)-1H-tetrazole ) are typically insoluble in water but soluble in polar organic solvents, suggesting similar behavior for the target compound.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce nucleophilic reactivity at the chloromethyl site.

Preparation Methods

Halomethylation via Reduction and Chlorination

  • Starting from a methyl ester or related precursor, the ester group is first reduced to a hydroxymethyl intermediate using lithium aluminium hydride (LiAlH4).
  • The hydroxymethyl intermediate is then converted to the chloromethyl derivative by treatment with thionyl chloride (SOCl2).

This two-step sequence efficiently introduces the chloromethyl substituent necessary for further functionalization.

Example Reaction Conditions:

Step Reagents Conditions Yield (%) Notes
Ester reduction LiAlH4 THF, room temperature to 60 °C ~50 Produces hydroxymethyl intermediate
Chlorination SOCl2 Ice-cooling, CH2Cl2 solvent ~70 Converts hydroxymethyl to chloromethyl

Data adapted from analogous oxazole derivatives synthesis, applicable to tetrazole precursors.

Conversion of Carbamoyl to Nitrile

  • The carbamoyl group of intermediate compounds is converted to nitriles using phosphoryl chloride (POCl3) and triethylamine (Et3N).
  • This step is critical to provide the nitrile functionality required for tetrazole ring formation.

Tetrazole Ring Formation by Azide Cycloaddition

  • The nitrile intermediate undergoes [3+2] cycloaddition with azide sources such as tributyltin azide (n-Bu3SnN3) or sodium azide (NaN3).
  • This reaction forms the 1H-tetrazole ring at the nitrile carbon.

Catalysts and Conditions:

  • Various catalysts have been reported to improve efficiency, including Lewis acids such as Pb(II) salts and nano-TiCl4.SiO2.
  • Reactions are often conducted at elevated temperatures (e.g., 120 °C) under inert atmosphere (nitrogen) for several hours.
  • Solventless or environmentally benign conditions have also been explored.

Catalyst Examples:

Catalyst Reaction Type Advantages Reference
Pb(II) salts Catalyzed azide cycloaddition High yield (~81%), economical
Nano-TiCl4.SiO2 Solid Lewis acid catalyst Reusable, environmentally friendly

N-1 Substitution with Cyclopropylmethyl Group

  • Alkylation at the N-1 position of the tetrazole ring is performed using cyclopropylmethyl halides or related electrophiles.
  • This step may involve nucleophilic substitution under basic conditions to introduce the cyclopropylmethyl substituent.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Ester reduction LiAlH4, THF, 25–60 °C Hydroxymethyl intermediate ~50 Prepares for chlorination
2 Chlorination SOCl2, CH2Cl2, ice bath Chloromethyl intermediate ~70 Introduces chloromethyl group
3 Carbamoyl to nitrile conversion POCl3, Et3N Nitrile intermediate High Essential for tetrazole ring formation
4 Tetrazole ring formation n-Bu3SnN3 or NaN3, catalyst (Pb(II), nano-TiCl4.SiO2), 100–120 °C, N2 atmosphere Tetrazole intermediate 70–85 Cycloaddition step forming tetrazole ring
5 N-1 alkylation Cyclopropylmethyl halide, base Final compound: 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-tetrazole Variable Introduces cyclopropylmethyl substituent

Research Findings and Optimization Notes

  • The use of lithium aluminium hydride (LiAlH4) for ester reduction is effective but requires careful handling due to its reactivity.
  • Chlorination with SOCl2 is a standard method to convert alcohols to chlorides, providing good yields.
  • Conversion of carbamoyl groups to nitriles using POCl3 is a well-established protocol and proceeds cleanly.
  • Tetrazole ring formation is significantly enhanced by catalysts such as Pb(II) salts and nano-TiCl4.SiO2, which improve yields and reduce reaction times.
  • Solventless and microwave-assisted methods have been explored for greener synthesis of 5-substituted tetrazoles, indicating potential for more sustainable production.
  • Alkylation at the N-1 position must be optimized to avoid side reactions; choice of base and solvent is critical.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling of cyclopropane derivatives with tetrazole precursors . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of reactants) and reaction time (monitored via TLC). Post-reaction isolation involves ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Q. How are spectroscopic techniques (e.g., IR, NMR) employed to confirm the structure of this tetrazole derivative?

  • Methodological Answer :

  • IR Spectroscopy : The chloromethyl (-CH2Cl) group shows characteristic C-Cl stretching at ~650–750 cm⁻¹, while tetrazole ring vibrations appear at 1500–1600 cm⁻¹ (C=N) and 1000–1100 cm⁻¹ (N-N) .
  • ¹H NMR : The cyclopropylmethyl group’s protons exhibit splitting patterns (e.g., δ 1.0–1.5 ppm for cyclopropane CH2, δ 3.5–4.0 ppm for N-CH2). The chloromethyl proton resonates at δ 4.5–5.0 ppm .

Q. What stability challenges arise during storage of chloromethyl-substituted tetrazoles, and how are they mitigated?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis under humid conditions, forming hydroxymethyl derivatives. Stability is enhanced by storing the compound in anhydrous solvents (e.g., THF, DCM) at ≤4°C in inert atmospheres. Desiccants like molecular sieves are recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its electrophilic nature. Computational studies (e.g., DFT) reveal that steric hindrance from the bulky cyclopropylmethyl substituent slows substitution kinetics. Reaction pathways can be optimized using polar aprotic solvents (e.g., DMF) and catalysts like KI to enhance leaving-group displacement .

Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with tailored bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the tetrazole ring’s electron-deficient nature facilitates interactions with biological targets. Molecular docking simulations with proteins (e.g., enzymes) can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar tetrazoles?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloromethyl vs. hydroxymethyl) across biological assays to isolate critical functional groups .

Q. How do solvent polarity and catalyst choice affect regioselectivity in tetrazole functionalization?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring N2-substitution over N1. Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity by reducing side reactions. Kinetic studies under varied conditions (pH, temperature) are critical for mapping selectivity trends .

Methodological Design & Data Analysis

Q. What factorial design approaches optimize multi-step syntheses of tetrazole derivatives?

  • Methodological Answer : A 2^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies interactions between factors, reducing experimental runs while maximizing yield and purity .

Q. How are advanced separation techniques (e.g., HPLC-MS) applied to purify and characterize trace impurities?

  • Methodological Answer : Reverse-phase HPLC with C18 columns resolves polar byproducts (e.g., hydrolyzed derivatives). Coupling with high-resolution MS confirms impurity structures via exact mass matching (<5 ppm error). Method validation includes spike-recovery tests to ensure accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.